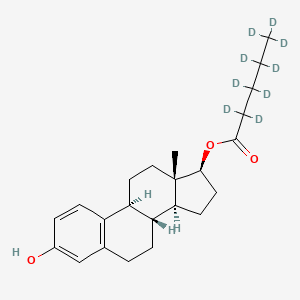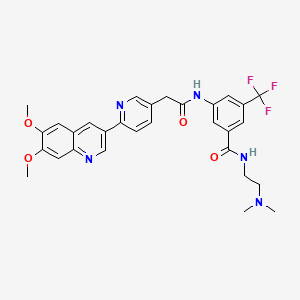
Ret-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ret-IN-12 is a potent inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. This compound has shown significant efficacy in inhibiting both wild-type RET and mutant RET (V804M), with IC50 values of 0.3 nM and 1 nM, respectively . RET is a proto-oncogene that plays a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of RET is implicated in various cancers, including non-small cell lung cancer and thyroid cancer .
Preparation Methods
The synthesis of Ret-IN-12 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of reactions such as amide bond formation, cyclization, and functional group transformations. The final product is obtained after purification and characterization . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Ret-IN-12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Ret-IN-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the RET signaling pathway and its role in various cellular processes.
Biology: It is employed in biological assays to investigate the effects of RET inhibition on cell proliferation, differentiation, and survival.
Mechanism of Action
Ret-IN-12 exerts its effects by binding to the ATP-binding site of the RET receptor tyrosine kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules involved in cell proliferation, differentiation, and survival. The molecular targets of this compound include the wild-type RET and mutant RET (V804M), which are commonly found in various cancers .
Comparison with Similar Compounds
Ret-IN-12 is unique in its high potency and selectivity for RET. Similar compounds include:
Selpercatinib: Another selective RET inhibitor with high efficacy in RET-driven cancers.
Pralsetinib: A RET inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Multikinase Inhibitors: Such as cabozantinib and vandetanib, which target multiple kinases including RET but with less specificity and higher toxicity.
This compound stands out due to its superior selectivity and potency, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C30H30F3N5O4 |
|---|---|
Molecular Weight |
581.6 g/mol |
IUPAC Name |
3-[[2-[6-(6,7-dimethoxyquinolin-3-yl)pyridin-3-yl]acetyl]amino]-N-[2-(dimethylamino)ethyl]-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C30H30F3N5O4/c1-38(2)8-7-34-29(40)20-11-22(30(31,32)33)14-23(12-20)37-28(39)9-18-5-6-24(35-16-18)21-10-19-13-26(41-3)27(42-4)15-25(19)36-17-21/h5-6,10-17H,7-9H2,1-4H3,(H,34,40)(H,37,39) |
InChI Key |
QKFNPAFXWLCCMF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CN=C(C=C2)C3=CN=C4C=C(C(=CC4=C3)OC)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
![(S)-10-((5-chloro-2-((3R,5S)-3-hydroxy-5-methylpiperidin-1-yl)pyrimidin-4-yl)amino)-2-cyclopropyl-3,3-difluoro-7-methyl-1,2,3,4-tetrahydro-[1,4]oxazepino[2,3-c]quinolin-6(7H)-one](/img/structure/B12409963.png)
![[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)
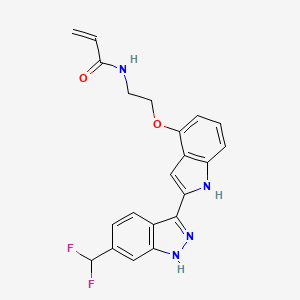
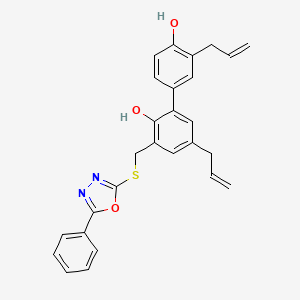
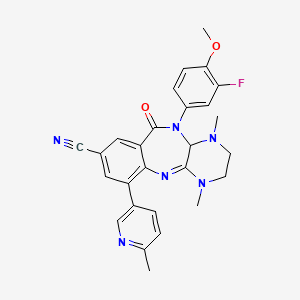
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
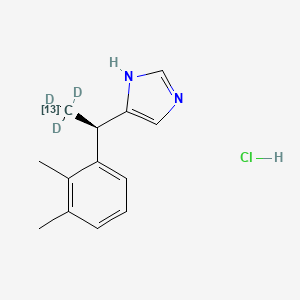
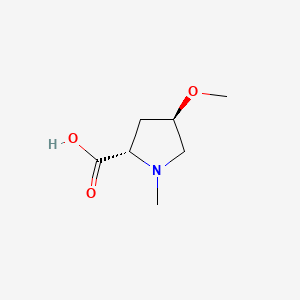
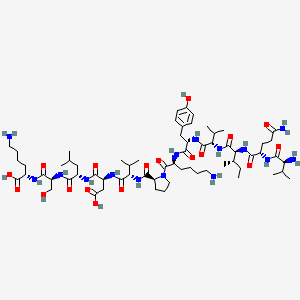
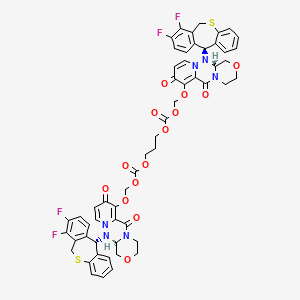
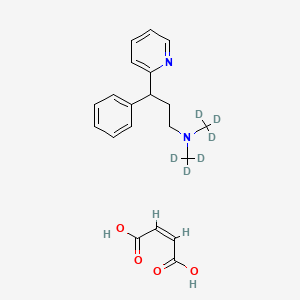
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
